molecular formula C10H12F3NS B13971198 1,1,1-trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine

1,1,1-trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine

Cat. No.: B13971198
M. Wt: 235.27 g/mol
InChI Key: BGYRTVWPAJTFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine is an organic compound characterized by the presence of trifluoromethyl groups and a methylthio-substituted benzyl group. This compound is notable for its unique chemical structure, which includes a tertiary amine and a sulfide group. It has applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine typically involves the reaction of 1,1,1-trifluoroacetone with N-methyl-N-(3-(methylthio)benzyl)amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the trifluoromethyl groups under specific conditions.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of de-trifluoromethylated products.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1,1,1-Trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The tertiary amine and sulfide groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-N-(trifluoromethyl)methanamine: Similar in structure but lacks the methylthio-substituted benzyl group.

    1,1,1-Trifluoro-N-phenylmethanesulfonamide: Contains a phenyl group instead of the methylthio-substituted benzyl group.

Uniqueness

1,1,1-Trifluoro-N-methyl-N-(3-(methylthio)benzyl)methanamine is unique due to the presence of both trifluoromethyl groups and a methylthio-substituted benzyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H12F3NS

Molecular Weight

235.27 g/mol

IUPAC Name

1,1,1-trifluoro-N-methyl-N-[(3-methylsulfanylphenyl)methyl]methanamine

InChI

InChI=1S/C10H12F3NS/c1-14(10(11,12)13)7-8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3

InChI Key

BGYRTVWPAJTFGE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)SC)C(F)(F)F

Origin of Product

United States

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